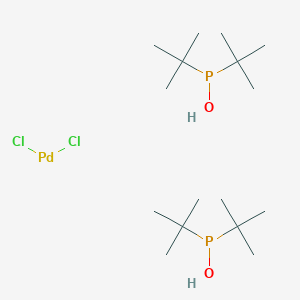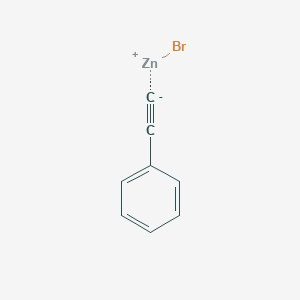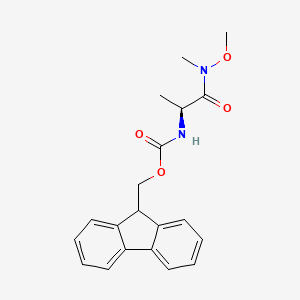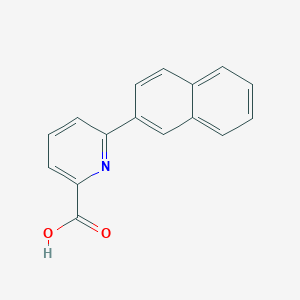![molecular formula C11H18N2O4 B6316929 Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester CAS No. 266353-19-9](/img/structure/B6316929.png)
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
描述
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a synthetic organic compound. It is a derivative of glycine, an amino acid, and is modified with a cyanoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and research due to its unique chemical properties.
作用机制
Target of Action
It is known to be used as a pharmaceutical, chemical, paint, and dye intermediate .
Mode of Action
It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Its involvement in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation .
Pharmacokinetics
Its use as a pharmaceutical intermediate suggests that it may have bioavailability relevant to drug delivery .
Result of Action
Its role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds .
Action Environment
N-Boc-N-(2-Cyanoethyl)glycine methyl ester should be stored at room temperature and kept away from oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
N-Boc-N-(2-Cyanoethyl)glycine methyl ester plays a significant role in biochemical reactions, primarily as a protected amino acid derivative. It interacts with various enzymes and proteins involved in peptide synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during the synthesis process. This compound is particularly useful in the synthesis of peptide nucleic acids (PNAs), where it helps in the formation of stable peptide bonds .
Cellular Effects
N-Boc-N-(2-Cyanoethyl)glycine methyl ester influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by providing a stable intermediate that can be incorporated into peptides without causing adverse reactions. This stability is crucial for maintaining the integrity of the synthesized peptides, which can then be used in various cellular studies .
Molecular Mechanism
At the molecular level, N-Boc-N-(2-Cyanoethyl)glycine methyl ester exerts its effects through the protection of the amino group. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective reactions to occur. This protection is achieved through the formation of a stable carbamate linkage, which can be easily removed under mild acidic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-N-(2-Cyanoethyl)glycine methyl ester are observed over time, particularly in terms of its stability and degradation. The compound is stable under various conditions, but it can be deprotected using mild acids such as trifluoroacetic acid (TFA). This deprotection process is crucial for the final steps of peptide synthesis, where the Boc group is removed to reveal the free amino group .
Dosage Effects in Animal Models
The effects of N-Boc-N-(2-Cyanoethyl)glycine methyl ester in animal models vary with different dosages. At lower dosages, the compound is well-tolerated and does not exhibit significant toxicity. At higher dosages, there may be adverse effects due to the accumulation of the compound or its degradation products. It is essential to optimize the dosage to achieve the desired effects without causing toxicity .
Metabolic Pathways
N-Boc-N-(2-Cyanoethyl)glycine methyl ester is involved in metabolic pathways related to peptide synthesis. The compound interacts with various enzymes and cofactors that facilitate the formation of peptide bonds. The Boc group is eventually removed, allowing the free amino group to participate in further reactions. This process is crucial for the synthesis of complex peptides and proteins .
Transport and Distribution
Within cells and tissues, N-Boc-N-(2-Cyanoethyl)glycine methyl ester is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by its chemical properties, including its stability and solubility .
Subcellular Localization
The subcellular localization of N-Boc-N-(2-Cyanoethyl)glycine methyl ester is primarily determined by its role in peptide synthesis. The compound is typically localized in the cytoplasm, where it participates in the synthesis of peptides and proteins. Its activity and function are influenced by its localization, as well as any post-translational modifications that may occur .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the amino group.
Alkylation: The protected glycine is then alkylated with 2-bromoacetonitrile to introduce the cyanoethyl group.
Esterification: Finally, the carboxyl group of the glycine derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.
化学反应分析
Types of Reactions
Oxidation: The cyanoethyl group can undergo oxidation to form various products, depending on the conditions.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product would be the corresponding amine.
Substitution: The free amine derivative of glycine.
科学研究应用
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Glycine, N-(2-cyanoethyl)-, methyl ester: Lacks the Boc protecting group.
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester: Has an ethyl ester instead of a methyl ester.
Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, free acid: Lacks the ester group.
Uniqueness
The presence of both the cyanoethyl and Boc groups makes Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester unique. The cyanoethyl group introduces additional reactivity, while the Boc group provides protection during synthesis, allowing for selective reactions.
属性
IUPAC Name |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13(7-5-6-12)8-9(14)16-4/h5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIECAIPOOZJSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157135 | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266353-19-9 | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266353-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)



![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)





![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodobenzo[d]isoxazol-3(2H)-one](/img/structure/B6316952.png)
